4-Ethoxy-5-methoxy-2-nitrobenzaldehyde
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Overview
Description
4-Ethoxy-5-methoxy-2-nitrobenzaldehyde is an organic compound with the molecular formula C10H11NO5 It is a derivative of benzaldehyde, characterized by the presence of ethoxy, methoxy, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde typically involves the nitration of 4-ethoxy-5-methoxybenzaldehyde. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The reaction mixture is carefully monitored, and the product is purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Ethoxy-5-methoxy-2-nitrobenzaldehyde undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reducing agents like tin(II) chloride.
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The ethoxy and methoxy groups can participate in nucleophilic substitution reactions, where they can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.
Oxidation: Potassium permanganate in alkaline medium or chromium trioxide in acidic medium.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base or acid catalyst.
Major Products Formed
Reduction: 4-Ethoxy-5-methoxy-2-aminobenzaldehyde.
Oxidation: 4-Ethoxy-5-methoxy-2-nitrobenzoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-Ethoxy-5-methoxy-2-nitrobenzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drugs targeting specific molecular pathways.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 4-Ethoxy-5-methoxy-2-nitrobenzaldehyde depends on its chemical structure and the specific application. For instance, in biological systems, its derivatives may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the ethoxy group.
4-Ethoxy-2-nitrobenzaldehyde: Similar structure but lacks the methoxy group.
5-Methoxy-2-nitrobenzaldehyde: Similar structure but lacks the ethoxy group.
Uniqueness
4-Ethoxy-5-methoxy-2-nitrobenzaldehyde is unique due to the presence of both ethoxy and methoxy groups, which can influence its chemical reactivity and biological activity
Properties
IUPAC Name |
4-ethoxy-5-methoxy-2-nitrobenzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-3-16-10-5-8(11(13)14)7(6-12)4-9(10)15-2/h4-6H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKWFOUAOSIGNKD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C(=C1)[N+](=O)[O-])C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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